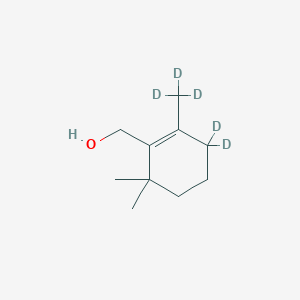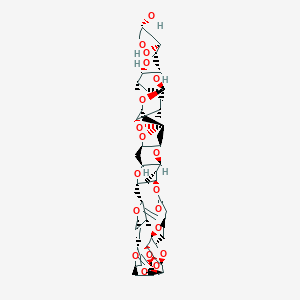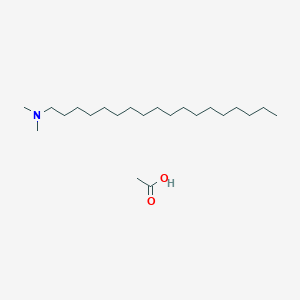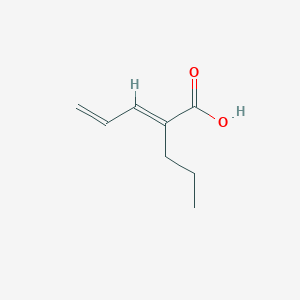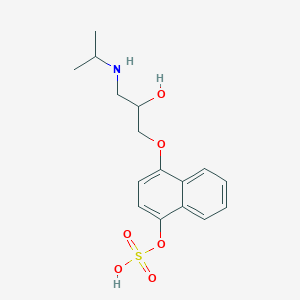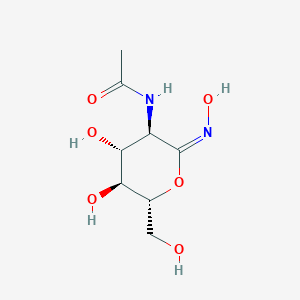
D-erythro-Ritalinic Acid
描述
D-erythro-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily formed through the hydrolysis of methylphenidate in the liver by the enzyme carboxylesterase 1 . This compound is significant in the pharmacokinetics of methylphenidate, as it is the main inactive urinary metabolite .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .
Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.
化学反应分析
Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:
Hydrolysis: The primary reaction where methylphenidate is hydrolyzed to form this compound.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This reaction can occur when this compound reacts with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Substitution: Requires specific reagents that can facilitate the substitution reaction.
Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.
科学研究应用
D-erythro-Ritalinic Acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of methylphenidate and its analogues.
Biology: Studied for its role in the metabolism of methylphenidate and its effects on the body.
Medicine: Investigated for its potential use in renal imaging as a radiolabeled compound.
Industry: Utilized in the production of specialty chemicals and research chemicals.
作用机制
D-erythro-Ritalinic Acid is an inactive metabolite of methylphenidate. The primary mechanism involves the hydrolysis of methylphenidate by carboxylesterase 1, resulting in the formation of this compound . This compound does not exert significant pharmacological effects but is crucial in understanding the metabolism and pharmacokinetics of methylphenidate .
相似化合物的比较
Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.
Dexmethylphenidate: Another psychostimulant that also metabolizes to this compound.
Ethylphenidate: A derivative of methylphenidate that undergoes similar metabolic pathways.
Uniqueness: this compound is unique due to its role as the primary inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit significant pharmacological activity but is essential for understanding the drug’s metabolism and potential toxicological effects .
属性
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



